Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Properties
IUPAC Name |
methyl 3-amino-5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-15-7-4-6-9(5-8(7)16-2)18-11(10(6)13)12(14)17-3/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCKLYXDRSRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The most efficient route to Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate involves a microwave-accelerated cyclocondensation between methyl thioglycolate and a substituted benzonitrile precursor. This method, adapted from Higa and Beck, enables direct incorporation of the 3-amino group and dimethoxy substituents in a single step.
The reaction proceeds via nucleophilic attack of the thiolate anion (generated from methyl thioglycolate under basic conditions) on the electron-deficient carbon of the nitrile group in 2-fluoro-4,5-dimethoxybenzonitrile. Subsequent cyclization forms the benzothiophene core, with the amino group arising from the nitrile’s reduction during the process.
Key Reaction Conditions
Optimization and Comparative Analysis
Microwave dielectric heating significantly enhances reaction efficiency compared to conventional conductive heating. For example, a 94% yield is achieved in 11 minutes under microwave conditions versus 95% yield in 2 hours at 100°C using traditional methods. This acceleration is attributed to rapid, uniform heating and reduced side reactions.
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Temperature | 100°C | 130°C |
| Time | 2 hours | 11 minutes |
| Yield | 95% | 94% |
| Purity (HPLC) | >97% | >97% |
Alternative Halogenation and Functionalization Routes
Bromination of Preformed Benzothiophenes
An alternative approach involves brominating a preassembled dimethoxybenzothiophene scaffold. For instance, methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate can undergo electrophilic bromination at the 3-position using bromine in acetic acid, followed by amination via Ullmann coupling or Buchwald-Hartwig catalysis. However, this method is less efficient due to:
Diazotization and Deaminative Functionalization
In cases where 3-halo derivatives are accessible, diazotization with tert-butyl nitrite in acetonitrile and copper(II) bromide enables direct conversion to 3-bromo intermediates. Subsequent ammonolysis or palladium-catalyzed amination introduces the amino group. While effective, this route is limited by the availability of starting materials and harsh reaction conditions.
Experimental Protocol for Microwave Synthesis
Stepwise Procedure
- Charge Reactants : Combine 2-fluoro-4,5-dimethoxybenzonitrile (2.50 mmol), methyl thioglycolate (2.73 mmol), and triethylamine (8.20 mmol) in anhydrous DMSO (2 M).
- Microwave Irradiation : Heat at 130°C for 11–20 minutes in a sealed microwave reactor (e.g., Biotage Initiator 2.5).
- Workup : Pour the cooled reaction mixture into ice water, filter the precipitate, and wash with cold water.
- Purification : Recrystallize from ethanol/water (4:1) to obtain the product as a pale-yellow solid.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the anticancer effects of related compounds on colon carcinoma cells (HCT-116), suggesting that modifications to the benzo[b]thiophene structure can enhance biological activity .
Drug Development
The structural features of this compound make it a valuable scaffold for drug development. Its ability to form derivatives with varied substituents allows for the exploration of structure-activity relationships (SAR), which is essential in optimizing efficacy and reducing toxicity in drug candidates.
Formulation Studies
Research has also focused on the formulation aspects of this compound for in vivo studies. Detailed protocols for preparing stock solutions and dilutions have been established to facilitate experimental applications .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS: Not provided)
- Key Differences : Replaces 5,6-dimethoxy groups with a 4-fluoro substituent .
- Impact : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to the electron-donating methoxy groups in the target compound. This alters reactivity in electrophilic substitutions and may affect binding to biological targets .
- Synthesis : Diazotization and treatment with SO₂, followed by morpholine coupling .
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9)
- Key Differences: Features a 6-chloro substituent instead of 5,6-dimethoxy and lacks the 3-amino group.
- Impact : Chlorine’s moderate electronegativity and smaller size compared to methoxy groups reduce steric hindrance but may decrease solubility due to lower polarity .
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS: 86553-37-9)
- Key Differences : Contains a saturated tetrahydrobenzo[b]thiophene core with a 5-methyl group.
- The methyl group introduces steric bulk absent in the target compound .
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 24)
- Key Differences: Acylated amino group (succinimide-derived) and tetrahydro core.
- Impact: The acyl group may enhance hydrogen-bonding capacity, improving interactions with enzymes or receptors.
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
- Key Differences : Sulfonyl morpholine group at position 3 and 4-fluoro substituent.
- Impact : The sulfonyl group is strongly electron-withdrawing, which could enhance metabolic stability but reduce nucleophilic reactivity. This contrasts with the target compound’s electron-rich 5,6-dimethoxy groups .
Biological Activity
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate (CAS: 198204-16-9) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13NO4S
- Molecular Weight : 267.31 g/mol
- Purity : 97%
- IUPAC Name : this compound
Research indicates that thiophene derivatives, including this compound, exhibit various biological activities primarily through enzyme inhibition and modulation of inflammatory pathways.
- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are involved in inflammatory processes. For instance, a related thiophene compound exhibited an IC50 of 29.2 µM against the 5-LOX enzyme, suggesting that the presence of methoxy groups enhances anti-inflammatory activity .
- Cytokine Modulation : In vitro studies have demonstrated that certain thiophene derivatives can downregulate pro-inflammatory cytokines like TNF-α and IL-6. This is achieved by inhibiting pathways involving ERK, p38 MAPK, and NF-ĸB .
Anti-inflammatory Activity
This compound has been noted for its anti-inflammatory properties. In animal models, compounds within this class have shown to reduce inflammation significantly. For example:
- In Vivo Studies : A related compound displayed a 58.46% inhibition of inflammation at a dosage of 50 mg/kg, outperforming indomethacin, a standard anti-inflammatory drug .
Antioxidant Properties
Thiophene derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic potential in chronic inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in MDPI highlighted the anti-inflammatory effects of thiophene derivatives, indicating that methyl substitutions enhance potency against inflammatory mediators .
- Cytokine Expression Regulation : Research involving LPS-induced inflammation in THP-1 monocytes demonstrated that certain thiophene derivatives could significantly inhibit the expression of TNF-α and IL-8 at concentrations as low as 10 µM .
- Comparative Analysis : The following table summarizes the biological activities of selected thiophene compounds:
Q & A
Q. What advanced techniques validate synthetic intermediates?
- Recommendations :
- LC-MS/MS : Monitor reaction progress in real-time for intermediates prone to degradation .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, especially for diastereomers .
- In Situ IR : Track carbonyl group transformations (e.g., ester → amide) during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
